N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
Description
N-{4-[(6-Fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a quinazolinone derivative characterized by a fluorine substituent at the 6-position of the quinazolin-4(3H)-one core. The compound features an acetamide linkage to a phenyl group, which is further substituted with a (6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl moiety. The fluorine atom at position 6 likely enhances electronic interactions with biological targets due to its electronegativity, while the acetamide group contributes to hydrogen-bonding capacity and solubility.
Synthesis of analogous compounds typically involves nucleophilic substitution or condensation reactions. For example, 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives are synthesized via refluxing 2-chloro-N-phenylacetamide with quinazolinone precursors in the presence of potassium carbonate . Modifications to the quinazolinone core and phenylacetamide substituents are common strategies to optimize activity and pharmacokinetic properties.
Properties
Molecular Formula |
C18H14FN3O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[4-[2-(6-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23) |
InChI Key |
LMHNFUJHSCLMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution Followed by Acetylation
This two-step method is widely reported for analogous quinazolinones:
-
Formation of the Quinazolinone-Acetyl Intermediate :
-
Coupling with 4-Aminophenylacetamide :
-
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-aminophenylacetamide in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
-
Reaction Conditions : Reflux at 60°C for 12 hours, yielding 58–64%.
-
-
Final Acetylation :
Route 2: One-Pot Multicomponent Reaction
A streamlined approach involves condensing 6-fluoroanthranilic acid , ethyl acetoacetate , and 4-acetamidophenylacetic acid in polyphosphoric acid (PPA) at 120°C:
-
Mechanism : Cyclodehydration forms the quinazolinone ring, while simultaneous acetylation occurs via in-situ activation.
-
Yield : 50–55% after purification by column chromatography (hexane:ethyl acetate, 3:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
DMF vs. THF : DMF improves solubility of intermediates but may lead to side reactions at elevated temperatures. THF offers better control for coupling steps.
-
Temperature : Lower temperatures (0–5°C) minimize decomposition during chloroacetylation, while reflux (60–80°C) accelerates nucleophilic substitution.
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yields by 10–15% in coupling reactions.
-
Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for acetylation steps, achieving 88% yield.
Characterization and Analytical Data
The final product is validated using spectroscopic methods:
Comparative Analysis with Analogous Compounds
Structural analogs such as N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide (CAS 1190297-50-7) follow similar synthetic routes but exhibit distinct reactivity due to fluorine positioning. Key differences include:
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Antibacterial Activity
N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide has been evaluated for its antibacterial properties. Research indicates that compounds containing the quinazolinone structure exhibit potent activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. A study on related quinazolinone derivatives demonstrated their effectiveness as antibacterial agents, suggesting that similar compounds could be developed for therapeutic use against resistant bacteria .
Anticancer Potential
Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural similarity of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide to known anticancer agents positions it as a candidate for further investigation in cancer treatment. Studies have shown that modifications to the quinazolinone structure can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point of research. For instance, derivatives of quinazolinone have been found to inhibit urease and acetylcholinesterase, both of which are crucial targets in treating conditions like peptic ulcers and Alzheimer's disease, respectively. Molecular docking studies suggest that N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide could effectively bind to these enzymes, potentially leading to the development of new therapeutic agents .
- Antibacterial Efficacy : In a comparative study, various quinazolinone derivatives were synthesized and tested against Staphylococcus aureus. The results indicated that compounds with structural similarities to N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide exhibited lower minimum inhibitory concentrations (MICs), demonstrating significant antibacterial activity .
- Cytotoxicity Profile : A series of quinazolinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study found that modifications at the acetamide position enhanced cytotoxicity, suggesting that N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide could be optimized for increased efficacy .
Mechanism of Action
The mechanism of action of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
6-Fluoro vs. 6,8-Dichloro Substitution
The compound 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide () replaces fluorine with chlorine at positions 6 and 6. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may increase binding affinity to hydrophobic enzyme pockets but reduce metabolic stability compared to fluorine.
Fluoro vs. Methyl Substitution
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () features a methyl group at position 2 of the quinazolinone. Methyl groups increase steric bulk and lipophilicity, which may hinder target engagement compared to the fluorine in the parent compound. However, methyl-substituted derivatives have shown promising anticancer activity in vitro, suggesting that steric effects can be tolerated in certain therapeutic contexts .
Modifications to Acetamide-Linked Phenyl Group
Phenoxy vs. Dimethylphenyl Substituents
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () replaces the acetylated phenyl group with a 3,5-dimethylphenyl moiety. The methyl groups enhance lipophilicity (logP ~2.22) and may improve blood-brain barrier penetration. NMR data (δ 2.22 ppm for methyl protons) confirm the structural integrity of this derivative .
Anti-Inflammatory vs. Antimicrobial Activity
In contrast, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide () exhibits antimicrobial activity via tRNA methyltransferase inhibition. These findings highlight how acetamide-linked substituents dictate target specificity .
Core Heterocycle Variations
Quinazolinone vs. Pyridazinone
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide () replaces the quinazolinone core with a pyridazinone ring.
Tabulated Comparison of Key Compounds
Biological Activity
N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C18H14FN3O
- Molecular Weight : 339.3 g/mol
- Structure : The compound features a quinazoline core substituted with a fluorine atom, an acetamide group, and a phenyl ring, which is critical for its biological activity.
Synthesis
The synthesis of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves:
- Formation of the quinazoline core : Utilizing starting materials such as anthranilic acid and appropriate acylating agents.
- Acetylation : The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride in the presence of a base.
- Purification : The final product is purified using recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
In addition to its antibacterial properties, preliminary studies have explored the antitumor potential of this compound. While initial screenings did not yield significant antitumor activity against certain cancer cell lines, modifications to the molecular structure may enhance efficacy .
The mechanism by which N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide exerts its biological effects is believed to involve:
- Inhibition of DNA Gyrase : Similar compounds in the quinazoline family have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and repair.
- Disruption of Cell Membrane Integrity : The compound may also interact with bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
A study published in 2023 examined various derivatives of quinazoline compounds, including N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide. This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) that could guide future research .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization involves multi-step reactions with precise control of parameters such as temperature, solvent choice (e.g., polar aprotic solvents like DMF), and reaction time. Key steps include:
- Quinazolinone core formation : Cyclization of precursors like 6-fluoroanthranilic acid derivatives under dehydrating conditions .
- Acetylation : Coupling the quinazolinone moiety to the phenylacetamide group via acetylating agents (e.g., acetic anhydride) .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield improvements are achieved by optimizing stoichiometry and using catalysts (e.g., piperidine for cyclization) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) groups .
- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 6-fluoro and 4-oxoquinazolin-3(4H)-yl moieties?
Answer:
- Analog Synthesis : Prepare derivatives with substitutions (e.g., removal of the 6-fluoro group or modification of the 4-oxo group) .
- Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition or antimicrobial assays) to correlate structural changes with activity .
- Computational Modeling : Molecular docking to predict binding interactions with target proteins (e.g., anti-inflammatory COX-2) .
Advanced: What strategies resolve contradictory efficacy data across in vitro models?
Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm activity using independent methods (e.g., fluorescence-based vs. colorimetric assays) .
- Stability Testing : Assess compound degradation in assay buffers (e.g., LC-MS/MS monitoring) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- GHS Hazards :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
Advanced: How can metabolic stability and pharmacokinetics be investigated?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Pharmacokinetic Profiling : Administer to rodent models and measure plasma concentrations via LC-MS/MS. Key parameters: half-life (t₁/₂), bioavailability (F%) .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers .
- Desiccation : Use silica gel packs to prevent hydrolysis of the acetamide group .
Advanced: What computational approaches predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
